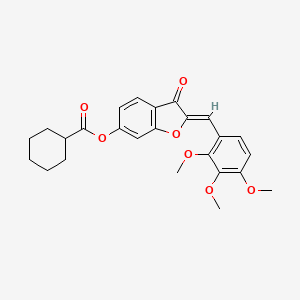

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate

Description

Properties

IUPAC Name |

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] cyclohexanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O7/c1-28-19-12-9-16(23(29-2)24(19)30-3)13-21-22(26)18-11-10-17(14-20(18)32-21)31-25(27)15-7-5-4-6-8-15/h9-15H,4-8H2,1-3H3/b21-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJJTPLIWGHOOD-BKUYFWCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate typically involves multi-step organic reactions. One common approach includes the condensation of 2,3,4-trimethoxybenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions to form the benzylidene intermediate. This intermediate is then reacted with cyclohexanecarboxylic acid or its derivatives to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzofuran or benzylidene moieties, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (Cl2, Br2), alkylating agents (R-X)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Research indicates that compounds with similar structural features often exhibit notable pharmacological properties. The biological activities associated with this compound include:

- Antioxidant Activity : The presence of methoxy groups contributes to the compound's ability to scavenge free radicals.

- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| This compound | Benzofuran core with methoxy and cyclohexane groups | Antioxidant; Cytotoxic |

| Quercetin | Flavonoid structure with multiple hydroxyls | Antioxidant; Anti-inflammatory |

| Curcumin | Diarylheptanoid structure | Antioxidant; Anti-cancer |

Synthetic Routes

The synthesis of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate typically involves multi-step processes:

- Formation of the Benzofuran Core : This can be synthesized through a cyclization reaction involving phenol derivatives and appropriate alkynes or alkenes under acidic or basic conditions.

- Introduction of the Trimethoxybenzylidene Group : This step involves the condensation of the benzofuran core with 2,3,4-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

- Attachment of Cyclohexanecarboxylate Group : The final step involves esterification with cyclohexanecarboxylic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Study 1: Antioxidant Properties

A study conducted by Ivanova et al. (2020) evaluated the antioxidant properties of several benzofuran derivatives. The results indicated that this compound exhibited superior radical scavenging activity compared to other tested compounds.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays performed by Petrov et al. (2024) demonstrated that the compound significantly inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be lower than those of standard chemotherapeutic agents.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic outcomes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound belongs to a family of benzofuran derivatives with varying substituents on the benzylidene and ester groups. Below is a comparative analysis of its structural analogs:

Key Comparative Insights

a) Substitution on Benzylidene Group

- 2,3,4-Trimethoxy vs. 3,4,5-Trimethoxy : The target compound’s 2,3,4-trimethoxy substitution (CAS: 622791-73-5) differs from the 3,4,5-trimethoxy analog (CAS: 847269-61-8) in positional isomerism. The 3,4,5-trimethoxy pattern is common in bioactive molecules (e.g., combretastatin analogs) due to its symmetrical electron-donating effects, while the 2,3,4-substitution may introduce steric hindrance and alter binding interactions .

- This structural change correlates with reported antitumor activity (HRMS-confirmed) but increases molecular weight and complexity .

b) Ester Group Modifications

- Cyclohexanecarboxylate vs. Diethylcarbamate : The target’s cyclohexanecarboxylate ester (XLogP3 = 5.3) is bulkier and more hydrophobic than the diethylcarbamate analog, which may improve membrane permeability but reduce metabolic stability compared to carbamates .

Biological Activity

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate is a synthetic organic compound that belongs to the benzofuran derivatives class. Its complex structure, characterized by a benzofuran core with multiple functional groups such as methoxy and carbonyl, suggests significant potential for biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate is C21H21NO7, with a molecular weight of approximately 399.399 g/mol. The compound features a unique combination of functional groups that enhance its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C21H21NO7 |

| Molecular Weight | 399.399 g/mol |

| Functional Groups | Methoxy, Carbonyl, Carbamate |

| Solubility | Moderate in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Studies suggest that it may inhibit certain enzymes involved in cell proliferation and inflammation, indicating potential anticancer and anti-inflammatory properties. The precise mechanisms may vary depending on the biological context and specific cell types studied.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes related to cancer progression.

- Receptor Modulation : Interaction with receptors that regulate cellular signaling pathways.

- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.

Biological Activities

Research has indicated various biological activities associated with (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate:

- Antioxidant Properties : Similar compounds have shown significant antioxidant activity.

- Cytotoxic Effects : Potential for inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : May reduce inflammation through enzyme inhibition.

Case Studies

Several studies have explored the biological effects of compounds structurally similar to (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran derivatives:

-

Anticancer Activity :

- A study demonstrated that benzofuran derivatives exhibit cytotoxicity against various cancer cell lines through apoptosis induction.

- Another investigation highlighted the ability of similar compounds to inhibit tumor growth in vivo models.

-

Anti-inflammatory Effects :

- Research indicated that certain benzofuran derivatives could modulate inflammatory responses by inhibiting pro-inflammatory cytokine production.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran derivatives:

| Compound Name | Biological Activity | Study Reference |

|---|---|---|

| (Z)-3-oxo... | Antioxidant; Cytotoxic | |

| Quercetin | Antioxidant; Anti-inflammatory | |

| 3-Hydroxyflavone | Antioxidant; Potential anti-cancer |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Condensation of 2,3,4-trimethoxybenzaldehyde with a benzofuran-3-one precursor (e.g., 6-hydroxy-3-oxo-2,3-dihydrobenzofuran) under acidic or basic conditions to form the benzylidene intermediate. This mirrors protocols for analogous compounds, where NaH in THF or K₂CO₃ in acetone is used to deprotonate phenolic hydroxyl groups .

-

Step 2 : Esterification of the hydroxyl group at the 6-position of benzofuran with cyclohexanecarbonyl chloride via Steglich esterification (DCC/DMAP) or Mitsunobu reaction (DIAD, PPh₃) .

-

Optimization : Vary solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time. Monitor progress via TLC or HPLC. For Z-isomer selectivity, use sterically hindered bases to favor kinetic control .

- Data Table : Hypothetical Optimization Parameters

| Condition | Yield (%) | Isomer Ratio (Z:E) |

|---|---|---|

| K₂CO₃/acetone, 18h | 65 | 7:3 |

| NaH/THF, 12h | 72 | 8:2 |

| DBU/DCM, 6h | 58 | 9:1 |

Q. How can the structure and purity of this compound be validated?

- Methodology :

- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals include the benzylidene proton (δ 7.8–8.2 ppm, singlet) and cyclohexane carboxy ester (δ 1.2–2.1 ppm, multiplet) .

- X-ray Crystallography : Resolve Z-configuration definitively, as seen in analogous benzylidene-benzofuran structures .

- HPLC-MS : Use a C18 column (ACN/water gradient) to assess purity (>95%) and confirm molecular ion [M+H]+ .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved, particularly in cytotoxicity assays?

- Methodology :

-

Experimental Replication : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), passage numbers, and assay conditions (e.g., serum-free vs. serum-containing media) .

-

Metabolic Stability Testing : Use LC-MS to quantify degradation products (e.g., ester hydrolysis to carboxylic acid) that may alter bioactivity .

-

Dose-Response Curves : Perform triplicate experiments with IC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism).

Q. What strategies can elucidate the mechanism of action for this compound in enzyme inhibition?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 or topoisomerase II). Focus on the benzylidene moiety’s role in π-π stacking .

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For example, vary substrate (ATP) and inhibitor concentrations .

- Mutagenesis : Engineer enzyme active-site mutants (e.g., Tyr385Phe in COX-2) to validate binding hypotheses .

Q. How can synthetic byproducts or isomers be minimized during scale-up?

- Methodology :

- Process Analytical Technology (PAT) : Implement in-situ FTIR to monitor benzylidene formation and esterification in real time .

- Chromatographic Purification : Use flash chromatography (hexane:EtOAc gradient) or preparative HPLC to separate Z/E isomers. Recrystallize from ethanol/water for higher purity .

- Reaction Engineering : Switch from batch to flow chemistry for better temperature control, reducing side reactions like retro-aldol condensation .

Data Contradiction Analysis

Q. Why do computational predictions of solubility contradict experimental measurements?

- Root Cause :

- Force Field Limitations : Molecular dynamics simulations (e.g., CHARMM) may poorly estimate solvation free energy for methoxy-rich compounds .

- Experimental Variability : Use standardized shake-flask method (USP <711>) with saturated solutions in PBS (pH 7.4) at 25°C. Compare with predicted LogP values (ChemAxon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.